4-(Furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . The synthesis of furan-2-aldehyde-d (1), for example, can start from furfural (2), furan (3), di(furan-2-yl)ethanedione (4), or 2-(furan-2-yl)-2-oxoacetic acid (5) .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . For more specific furan derivatives, the molecular structure can vary significantly.Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, furanic conjugated enones can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Multicomponent Synthesis
One notable application is in the field of organic synthesis, where substituted derivatives of this compound were synthesized through condensation reactions. These reactions involve the use of furfural or thiophene-2-carbaldehyde, 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides, demonstrating the versatility of these compounds in multicomponent synthesis processes (Dyachenko et al., 2015).
Tyrosinase Inhibition
Another research application involves the synthesis of new derivatives as potent tyrosinase inhibitors. This enzymatic inhibition is crucial for potential therapeutic and cosmetic applications, particularly in treating hyperpigmentation disorders and as skin whitening agents. The synthesized compounds were found to inhibit tyrosinase more effectively than kojic acid, a standard inhibitor, highlighting their significant biological activity (Dige et al., 2019).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antifungal properties, indicating their potential as antimicrobial agents. This research avenue explores the relationship between structural modifications of these compounds and their biological activities, contributing to the development of new antimicrobial drugs (Gholap et al., 2007).
Optoelectronic and Nonlinear Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including this compound, have been explored using the density functional theory (DFT) approach. These studies provide insights into the structural, electronic, optical, and charge transport properties of these compounds, suggesting their efficacy as multifunctional materials for various technological applications (Irfan et al., 2020).
Electrochromic Properties
Research has also focused on the synthesis of new furan-3-carbonitrile derivatives and their electrochromic properties. These studies are aimed at developing novel electrochromic devices (ECDs) leveraging the unique properties of these compounds, highlighting their potential in electronic and optoelectronic applications (Abaci et al., 2016).
Future Directions
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Properties
IUPAC Name |
4-(furan-2-yl)-5-oxo-2-sulfanylidene-1,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-7-8-12(11-5-2-6-18-11)13-9(16-14(8)19)3-1-4-10(13)17/h2,5-6H,1,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTPNHGVKGCKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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